molecular formula C25H22ClF3N8 B10921799 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10921799
M. Wt: 526.9 g/mol
InChI Key: WAWXEKUPXVYBKT-UHFFFAOYSA-N
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Description

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the base and solvent . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole and pyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted pyrazole and pyrimidine derivatives.

Scientific Research Applications

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrazole rings can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes. Detailed studies using techniques like X-ray crystallography and molecular modeling help elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine stands out due to its trifluoromethyl and chlorophenyl groups, which impart unique chemical properties and reactivity

Properties

Molecular Formula

C25H22ClF3N8

Molecular Weight

526.9 g/mol

IUPAC Name

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C25H22ClF3N8/c1-13-22(18-11-30-35(4)14(18)2)34-37(23(13)19-12-31-36(5)15(19)3)24-32-20(10-21(33-24)25(27,28)29)16-6-8-17(26)9-7-16/h6-12H,1-5H3

InChI Key

WAWXEKUPXVYBKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=C(N(N=C2)C)C)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)Cl)C5=C(N(N=C5)C)C

Origin of Product

United States

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